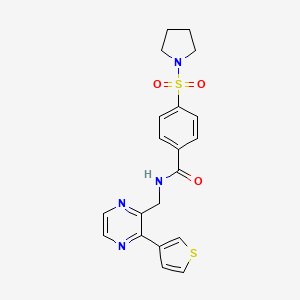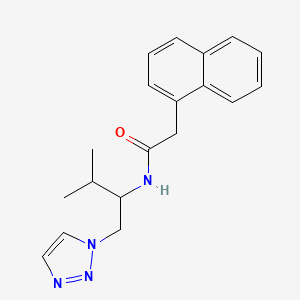![molecular formula C23H30N2O3 B2732707 2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide CAS No. 953971-82-9](/img/structure/B2732707.png)
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and an acetamide moiety, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-methylphenol and 2-phenylmorpholine, followed by their coupling through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methoxy-4-methylphenoxy)phenylamine: Shares structural similarities but differs in functional groups and reactivity.
2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Another structurally related compound with distinct chemical properties.
Uniqueness
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its morpholine ring and phenyl group contribute to its versatility in chemical reactions and biological interactions.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-19-9-5-6-12-21(19)28-18-23(26)24-13-7-8-14-25-15-16-27-22(17-25)20-10-3-2-4-11-20/h2-6,9-12,22H,7-8,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJPSNNUWOAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2732624.png)
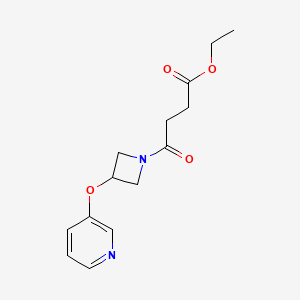
![1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732630.png)
![4-Cyclobutylidene-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2732632.png)
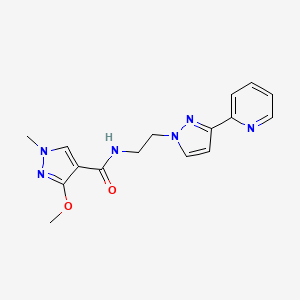
![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)
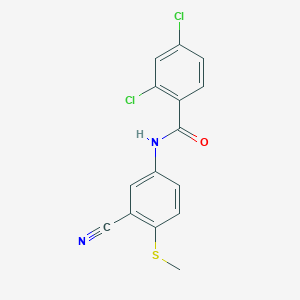
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)
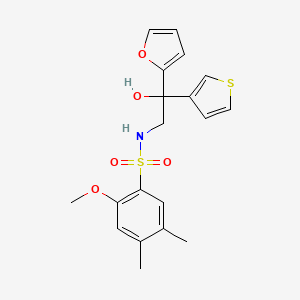
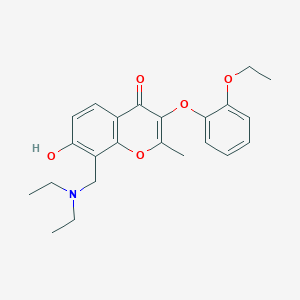
![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
